Computed LogP and TPSA Comparison with 3‑(Dimethylamino)piperidin‑2‑one
When compared with 3‑(dimethylamino)piperidin‑2‑one (CAS 802859‑14‑9), which places the tertiary amine directly on the ring, 3‑amino‑1‑[2‑(dimethylamino)ethyl]piperidin‑2‑one exhibits substantially lower predicted lipophilicity (XLogP3 = ‑0.6 vs. +0.1) and a larger topological polar surface area (49.6 Ų vs. 32.3 Ų) [1][2]. The additional hydrogen‑bond donor (primary amine) further differentiates the solubility and permeability profile [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.6 |
| Comparator Or Baseline | 3‑(Dimethylamino)piperidin‑2‑one (CAS 802859‑14‑9): +0.1 |
| Quantified Difference | ΔXLogP3 = 0.7 log units (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A ΔXLogP3 of 0.7 units represents a roughly 5‑fold difference in octanol‑water partition coefficient, directly impacting aqueous solubility and passive membrane permeability in cell‑based assays.
- [1] PubChem. (2024). 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one (CID 64237492). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1339865-99-4 View Source
- [2] Kuujia. (n.d.). 3‑(Dimethylamino)piperidin‑2‑one (CAS 802859‑14‑9). Retrieved from https://www.kuujia.com/cas-802859-14-9.html View Source
